1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid
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Overview
Description
1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid is a heterocyclic compound featuring an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Thiazolidine: A sulfur-containing five-membered ring with notable medicinal properties.
Oxetane: A four-membered oxygen heterocycle with applications in organic synthesis.
Uniqueness: 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
779288-70-9 |
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Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-methyl-4-oxo-3-propan-2-ylazetidine-2,2-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO5/c1-4(2)5-6(11)10(3)9(5,7(12)13)8(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
RNGXBTBTFIDRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C1(C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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